

Thermochemical Properties of 1,8-Dichlorooctane: A Technical Overview

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Compound of Interest

Compound Name: 1,8-Dichlorooctane

Cat. No.: B1211115

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This technical guide provides a summary of available thermochemical data for **1,8-dichlorooctane** (CAS No: 2162-99-4), a molecule of interest in various chemical synthesis applications. Due to a scarcity of publicly available experimental data for certain thermochemical properties, this document focuses on the reported enthalpy of vaporization and outlines the standard experimental methodologies employed for determining key thermochemical parameters.

Physicochemical Properties

Basic physicochemical information for **1,8-dichlorooctane** is summarized in the table below.

Property	Value	Unit	Source
Molecular Formula	C8H16Cl2	[1][2][3][4]	
Molecular Weight	183.119	g/mol	[1][2][3][4]
Boiling Point	115-116 @ 11 mmHg	°C	[5]
241 @ 760 mmHg	°C	[6][7]	
Melting Point	-8	°C	[6][7]
Density	1.025 @ 25°C	g/mL	[5]
1.026	g/mL	[7]	

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, has been reported for **1,8-dichlorooctane** at various temperatures.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	Temperature
55.9 kJ/mol	426 K
47.3 kJ/mol	415 K

Data sourced from the NIST Chemistry WebBook, based on data compiled by Dykyj, Svoboda, et al., 1999.[1]

Standard Enthalpy of Formation ($\Delta_{\text{f}}H^\circ$) and Heat Capacity (C_p)

As of this review, experimental data for the standard enthalpy of formation (the change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states) and the heat capacity (the amount of heat that must be added to a specified amount of a substance to cause an increase of one unit in its temperature) of **1,8-dichlorooctane** are not readily available in the public domain. Computational

estimations may be found in specialized databases such as Cheméo, which reports a calculated standard Gibbs free energy of formation.[8]

Experimental Protocols

While specific experimental details for **1,8-dichlorooctane** are not available, the following are standard and widely accepted methodologies for determining the key thermochemical properties discussed.

Combustion Calorimetry (for Standard Enthalpy of Formation)

A precise quantity of the substance is burned in a constant-volume container (a bomb calorimeter) filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured. The standard enthalpy of formation can then be calculated using Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[9]

Vapor Pressure Measurement (for Enthalpy of Vaporization)

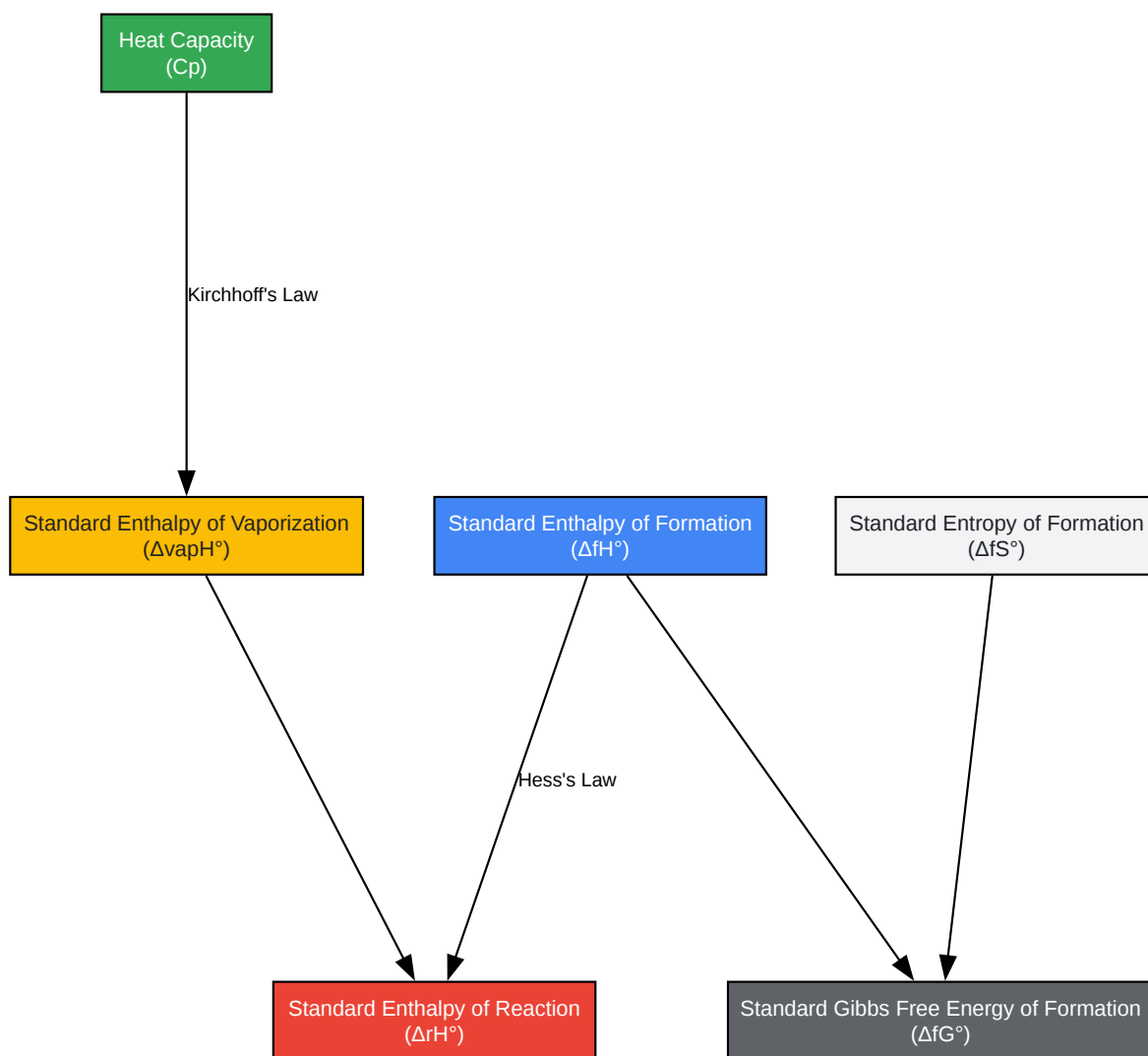
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures. The Clausius-Clapeyron equation, which relates vapor pressure, temperature, and enthalpy of vaporization, is then used to calculate the value. Common techniques for vapor pressure measurement include the static method, the boiling-point method, and the isoteniscope method.

Adiabatic Calorimetry (for Heat Capacity)

In adiabatic calorimetry, a known quantity of heat is supplied to the substance in a thermally isolated system (a calorimeter). The resulting temperature increase is measured, allowing for the calculation of the heat capacity at that temperature. To obtain the heat capacity as a function of temperature, the measurements are repeated at various temperatures.

Logical Relationship of Thermochemical Properties

The following diagram illustrates the interconnectedness of key thermochemical properties. The standard enthalpy of formation is a fundamental property from which other thermodynamic quantities can be derived.



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Caption: Interrelationships of key thermochemical properties.

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References

- 1. 1,8-Dichlorooctane [webbook.nist.gov]
- 2. 1,8-Dichlorooctane [webbook.nist.gov]
- 3. 1,8-Dichlorooctane [webbook.nist.gov]
- 4. 1,8-Dichlorooctane [webbook.nist.gov]
- 5. 1,8-Dichlorooctane | 2162-99-4 [chemicalbook.com]
- 6. 1,8-Dichlorooctane | lookchem [lookchem.com]
- 7. 1,8-dichlorooctane [stenutz.eu]
- 8. 1,8-Dichlorooctane (CAS 2162-99-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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